An In-Depth Technical Guide to the Chemical Properties of tert-butyl N-(4-hydroxyphenyl)-N-methylcarbamate
An In-Depth Technical Guide to the Chemical Properties of tert-butyl N-(4-hydroxyphenyl)-N-methylcarbamate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties of tert-butyl N-(4-hydroxyphenyl)-N-methylcarbamate, a versatile building block in medicinal chemistry. While specific experimental data for this compound is not extensively available in public literature, this document synthesizes information from closely related analogs and established principles of organic chemistry to offer a robust technical profile. We will delve into its synthesis, spectroscopic characteristics, physical properties, reactivity, and applications, providing field-proven insights for its effective utilization in research and drug development.
Introduction and Molecular Overview
tert-butyl N-(4-hydroxyphenyl)-N-methylcarbamate (CAS No. 180593-41-3) is a bifunctional organic molecule featuring a phenol group and a tert-butoxycarbonyl (Boc)-protected secondary amine.[1] The presence of these two key functional groups makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry.[2][3] The Boc group serves as a robust protecting group for the secondary amine, allowing for selective reactions at other sites of the molecule.[4] Its stability under a range of conditions, coupled with its straightforward removal, makes it an ideal choice for multi-step synthetic pathways.[5]
Table 1: Core Molecular Properties
| Property | Value | Source |
| CAS Number | 180593-41-3 | [1] |
| Molecular Formula | C₁₂H₁₇NO₃ | [1] |
| Molecular Weight | 223.27 g/mol | [1] |
| IUPAC Name | tert-butyl N-(4-hydroxyphenyl)-N-methylcarbamate |
graph "Molecular_Structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"];// Atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; O1 [label="O"]; H1 [label="H"]; N1 [label="N"]; C7 [label="C"]; H2 [label="H"]; H3 [label="H"]; H4 [label="H"]; C8 [label="C"]; O2 [label="O"]; O3 [label="O"]; C9 [label="C"]; C10 [label="C"]; C11 [label="C"]; C12 [label="C"];
// Phenyl Ring C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;
// Hydroxyl Group C4 -- O1; O1 -- H1;
// Carbamate Group C1 -- N1; N1 -- C7; C7 -- H2; C7 -- H3; C7 -- H4; N1 -- C8; C8 -- O2 [style=double]; C8 -- O3; O3 -- C9; C9 -- C10; C9 -- C11; C9 -- C12;
// Node Positions C1 [pos="0,0!"]; C2 [pos="-1.2,0.7!"]; C3 [pos="-1.2,2.1!"]; C4 [pos="0,2.8!"]; C5 [pos="1.2,2.1!"]; C6 [pos="1.2,0.7!"]; O1 [pos="0,4.2!"]; H1 [pos="-0.6,4.8!"]; N1 [pos="-2.4,-0.7!"]; C7 [pos="-3.6,-0.2!"]; H2 [pos="-4.2,-0.8!"]; H3 [pos="-3.8,0.8!"]; H4 [pos="-4.2,0.2!"]; C8 [pos="-2.4,-2.1!"]; O2 [pos="-1.6,-2.8!"]; O3 [pos="-3.6,-2.8!"]; C9 [pos="-4.8,-2.1!"]; C10 [pos="-4.8,-0.7!"]; C11 [pos="-6, -2.8!"]; C12 [pos="-4.2, -3.2!"]; }
Caption: Molecular Structure of tert-butyl N-(4-hydroxyphenyl)-N-methylcarbamate
Synthesis and Purification
Proposed Synthetic Pathway
The proposed synthesis involves a two-step process starting from 4-aminophenol:
-
Boc Protection of 4-Aminophenol: The primary amine of 4-aminophenol is first protected using di-tert-butyl dicarbonate (Boc₂O) to form tert-butyl N-(4-hydroxyphenyl)carbamate.
-
N-Methylation: The resulting N-H of the carbamate is then methylated using a suitable methylating agent, such as methyl iodide, in the presence of a base.
Caption: Proposed synthetic pathway for the target compound.
Detailed Experimental Protocol (Proposed)
Step 1: Synthesis of tert-butyl N-(4-hydroxyphenyl)carbamate
This procedure is adapted from a known method for the Boc protection of 4-aminophenol.[6]
-
To a solution of 4-aminophenol (10.97 g, 100.5 mmol) and triethylamine (30 mL) in methanol (200 mL), slowly add di-tert-butyl dicarbonate (24.07 g, 110.3 mmol).
-
Stir the reaction mixture at room temperature for 14 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent by rotary evaporation.
-
Dissolve the residue in ethyl acetate (250 mL) and wash with 0.25 N aqueous hydrochloric acid (100 mL), followed by saturated aqueous ammonium chloride solution (3 x 50 mL).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product as a white solid.
Step 2: Synthesis of tert-butyl N-(4-hydroxyphenyl)-N-methylcarbamate
This step is based on general procedures for the N-alkylation of Boc-protected amines.[7]
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), suspend sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of tert-butyl N-(4-hydroxyphenyl)carbamate (1 equivalent) in anhydrous THF to the suspension.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.
-
Cool the reaction mixture back to 0 °C and add methyl iodide (1.5 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Spectroscopic and Physical Properties
Direct experimental data for the target molecule is limited. Therefore, the following properties are a combination of data from the closely related analog, tert-butyl N-(4-hydroxyphenyl)carbamate, and predicted values based on the introduction of a methyl group on the nitrogen atom.
Physical Properties
Table 2: Physical Properties
| Property | Value (Analog*) | Predicted Value (Target) |
| Melting Point | 143-147 °C[6] | Likely lower than the analog due to disruption of N-H hydrogen bonding. |
| Appearance | White solid | Expected to be a white to off-white solid. |
| Solubility | Slightly soluble in water[6] | Similar or slightly decreased solubility in water; soluble in common organic solvents like methanol, ethanol, ethyl acetate, and dichloromethane. |
*Analog: tert-butyl N-(4-hydroxyphenyl)carbamate
Spectroscopic Data
¹H NMR Spectroscopy (Predicted)
The ¹H NMR spectrum is expected to show the following key signals (predicted for CDCl₃ as solvent):
-
Aromatic Protons: Two doublets in the aromatic region (δ 6.8-7.2 ppm), characteristic of a 1,4-disubstituted benzene ring.
-
Phenolic Proton: A broad singlet for the hydroxyl proton (δ ~5-6 ppm), which is exchangeable with D₂O.
-
N-Methyl Protons: A singlet at approximately δ 3.2-3.4 ppm, integrating to 3H.
-
tert-Butyl Protons: A sharp singlet at around δ 1.5 ppm, integrating to 9H.[3]
¹³C NMR Spectroscopy (Predicted)
The ¹³C NMR spectrum is anticipated to display the following characteristic resonances (predicted for CDCl₃ as solvent):
-
Carbonyl Carbon: A signal in the range of δ 154-156 ppm.
-
Aromatic Carbons: Four signals in the aromatic region (δ 115-155 ppm). The carbon attached to the oxygen will be the most downfield.
-
tert-Butoxy Carbonyl Carbon: A signal around δ 80-82 ppm.
-
N-Methyl Carbon: A signal at approximately δ 35-40 ppm.
-
tert-Butyl Methyl Carbons: A signal around δ 28 ppm.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum is expected to exhibit the following key absorption bands:
-
O-H Stretch (Phenol): A broad band in the region of 3200-3550 cm⁻¹.[8]
-
C-H Stretch (Aromatic and Aliphatic): Bands in the 2850-3100 cm⁻¹ region.
-
C=O Stretch (Carbamate): A strong, sharp absorption band around 1680-1700 cm⁻¹.
-
C-N Stretch: A band in the 1200-1350 cm⁻¹ region.
-
C-O Stretch (Phenol and Carbamate): Bands in the 1000-1300 cm⁻¹ region.
Mass Spectrometry (Predicted)
The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 223. Key fragmentation patterns would likely involve the loss of the tert-butyl group ([M-57]⁺), isobutylene ([M-56]⁺), and subsequent fragmentation of the carbamate and phenolic moieties.
Reactivity and Stability
The reactivity of tert-butyl N-(4-hydroxyphenyl)-N-methylcarbamate is primarily governed by its three main components: the Boc-protected amine, the phenolic hydroxyl group, and the aromatic ring.
-
Boc Group Reactivity: The Boc group is stable to a wide range of nucleophilic and basic conditions.[4] However, it is readily cleaved under acidic conditions (e.g., trifluoroacetic acid, hydrochloric acid) to yield the free secondary amine.[5] This acid lability is a cornerstone of its utility as a protecting group.
-
Phenolic Hydroxyl Group Reactivity: The phenolic -OH group is acidic and can be deprotonated by a suitable base to form a phenoxide ion. This phenoxide is a good nucleophile and can participate in reactions such as Williamson ether synthesis. The hydroxyl group can also be acylated or silylated.
-
Aromatic Ring Reactivity: The aromatic ring is activated towards electrophilic aromatic substitution by the electron-donating hydroxyl group. Reactions such as halogenation, nitration, and Friedel-Crafts alkylation/acylation are expected to occur, with substitution directed to the ortho positions relative to the hydroxyl group.
-
Stability: The compound is expected to be stable under standard storage conditions (cool, dry, and dark). It is likely to be sensitive to strong acids, which will cleave the Boc group, and potentially to strong oxidizing agents that could affect the phenol ring.
Applications in Drug Development
While specific examples for the direct use of tert-butyl N-(4-hydroxyphenyl)-N-methylcarbamate are not abundant in the literature, its structural motifs are highly relevant in medicinal chemistry.
-
Scaffold for Bioactive Molecules: The N-methyl-p-aminophenol core is a key structural element in a variety of biologically active compounds. The title compound serves as a protected and readily functionalizable version of this scaffold.
-
Peptide Bond Isostere: The carbamate linkage can act as a more stable surrogate for the amide bond in peptidomimetics, potentially improving the pharmacokinetic properties of peptide-based drugs.[3]
-
Intermediate in Multi-Step Syntheses: The orthogonal protecting group strategy enabled by the Boc group allows for sequential modifications at the phenolic hydroxyl group and the aromatic ring, making it a valuable intermediate in the synthesis of complex drug targets.[9] For instance, the phenolic oxygen can be elaborated into more complex ether or ester linkages, which are common in various drug classes.
-
Precursor for Kinase Inhibitors: The 4-aminophenol moiety is a common feature in many tyrosine kinase inhibitors.[10] The title compound can serve as a building block for the synthesis of such inhibitors, where the N-methyl group can be crucial for modulating binding affinity and selectivity.
Conclusion
tert-butyl N-(4-hydroxyphenyl)-N-methylcarbamate is a valuable synthetic intermediate with significant potential in drug discovery and development. Its combination of a protected secondary amine and a reactive phenol group on an aromatic scaffold provides a versatile platform for the synthesis of complex and biologically active molecules. This guide, by consolidating known chemical principles and data from related compounds, offers a foundational understanding for researchers to effectively utilize this compound in their synthetic endeavors.
References
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-
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Chemistry Steps. Boc Protecting Group for Amines. [Link]
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Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. Molecules. [Link]
- Synthesis of (±)-cis-tert-Butyl N-[4-(hydroxymethyl)-2-cyclopenten-1-yl]carbamate. [A specific public URL for this document is not available, but it describes a relevant synthetic procedure].
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NIST WebBook. tert-Butyl carbamate. [Link]
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PubChemLite. Tert-butyl n-[2-(4-hydroxyphenyl)ethyl]carbamate (C13H19NO3). [Link]
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p-Aminophenol - ORGANIC SPECTROSCOPY INTERNATIONAL. [Link]
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Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. Trade Science Inc.[Link]
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Selective N-formylation/N-methylation of amines and N-formylation of amides and carbamates with carbon dioxide and hydrosilanes: promotion of the basic counter anions of the zinc catalyst. Green Chemistry. [Link]
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Development and Validation of Chromatographic Methods for Simultaneous Determination of Paracetamol, Orphenadrine Citrate and Caffeine in Presence of P-aminophenol; Quantification of P-aminophenol Nephrotoxic Impurity Using LC-MS/MS. J Chromatogr Sci. [Link]
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Kajay Remedies. Role of Para Aminophenol in Oncology Drug Development. [Link]
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bartleby. IS the IR spectrum below showing 4-aminophenol, nitrophenol, or acetaminophen, or even neither? [Link]
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NIST WebBook. Phenol, 4-amino-. [Link]
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